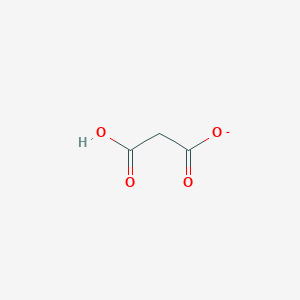
Malonate(1-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Malonate(1-) is a dicarboxylic acid monoanion. It is a conjugate base of a malonic acid. It is a conjugate acid of a malonate(2-).
Applications De Recherche Scientifique
1. Neurological Research and Neurodegeneration Malonate, a mitochondrial complex II inhibitor, is extensively used in neurological studies. It's particularly employed to understand neurodegeneration in conditions like Huntington's disease and ischemic stroke. Malonate-induced stress in neuronal cells involves increased reactive oxygen species (ROS) production, leading to oxidative stress, cytochrome c release, and apoptotic cell death. This pathway is mediated by the activation of Bax protein, resulting in mitochondrial membrane permeabilization and neuronal apoptosis. The process involves the activation of p38 MAP kinase due to malonate-induced ROS production. Inhibiting this pathway can provide protection against malonate-induced apoptosis (Gomez-Lazaro et al., 2007).
2. Plant Respiration and Metabolic Processes The malonate ion, known as a competitive inhibitor of succinic dehydrogenase, plays a significant role in plant respiration studies. It's used to understand the Krebs cycle in animal tissues and has been applied to plant tissues with varying results. For instance, it was observed to inhibit part of the respiration of barley roots, indicating its role in influencing plant metabolic processes (Turner & Hanly, 1947).
3. Cardiac Health and Ischemic Conditions Malonate serves as a reversible inhibitor of succinate dehydrogenase and is used to study reperfusion injury in cardiac health research. Administering malonate during the reperfusion phase in isolated hearts has shown to reduce lactate dehydrogenase release and infarct size, thereby improving recovery. It achieves these effects by reducing ROS production and preventing the opening of the mitochondrial permeability transition pore, suggesting its potential therapeutic application in managing ischemic conditions (Valls-Lacalle et al., 2016).
4. Biochemical and Molecular Biology Malonate is recognized for its role in symbiotic nitrogen metabolism and brain development, as it occurs naturally in biological systems like legumes and developing rat brains. Recent discoveries of enzymes related to malonate metabolism and the genes encoding these enzymes have highlighted malonate's significance. It's essential for symbiotic nitrogen metabolism in clover nodules, suggesting its importance in the mutual relationship between organisms. Additionally, malonate-related genes have been utilized in generating industrial strains of Streptomyces for antibiotic production, indicating its industrial and pharmaceutical applications (Kim, 2002).
Propriétés
Nom du produit |
Malonate(1-) |
|---|---|
Formule moléculaire |
C3H3O4- |
Poids moléculaire |
103.05 g/mol |
Nom IUPAC |
3-hydroxy-3-oxopropanoate |
InChI |
InChI=1S/C3H4O4/c4-2(5)1-3(6)7/h1H2,(H,4,5)(H,6,7)/p-1 |
Clé InChI |
OFOBLEOULBTSOW-UHFFFAOYSA-M |
SMILES |
C(C(=O)O)C(=O)[O-] |
SMILES canonique |
C(C(=O)O)C(=O)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2',6-Dihydroxy-2',6,9,11'-tetramethyl-6'-methylidene-2,7'-dioxospiro[4,5,6a,7,9a,9b-hexahydro-3aH-azuleno[4,5-b]furan-3,15'-8-oxatetracyclo[9.2.2.01,10.05,9]pentadec-12-ene]-4-yl) acetate](/img/structure/B1226085.png)
![2-(3,4-dimethoxyphenyl)-1-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]ethanone](/img/structure/B1226086.png)
![N-(3-chlorophenyl)-2-[6,7-dimethoxy-2,4-dioxo-3-(2-oxolanylmethyl)-1-quinazolinyl]acetamide](/img/structure/B1226087.png)
![2-Amino-4-[4-(methylthio)phenyl]-5-oxo-1-phenyl-4,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B1226089.png)
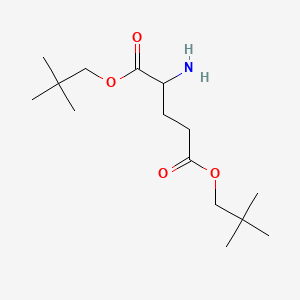
![N-(4-ethoxyphenyl)sulfonyl-N-(2-oxo-5-benzo[g][1,3]benzoxathiolyl)-2-furancarboxamide](/img/structure/B1226092.png)
![4-(4-chlorophenyl)-N-[3-[(4-methoxyphenyl)sulfamoyl]phenyl]-4-oxobutanamide](/img/structure/B1226093.png)
![1-(Phenylmethyl)-4-(phenylmethylthio)pyrazolo[3,4-d]pyrimidine](/img/structure/B1226097.png)
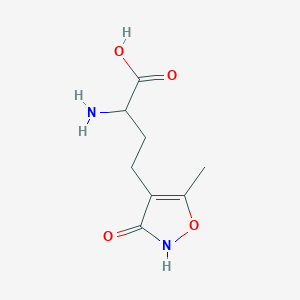
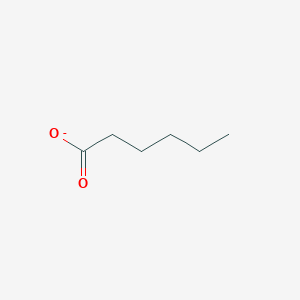
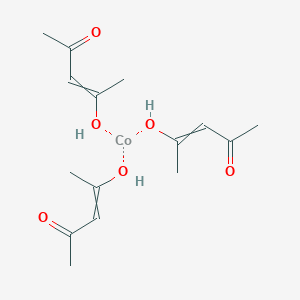
![2-[[2-[(4-chlorophenyl)thio]-1-oxoethyl]amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B1226107.png)
![1-(3,4-Dihydroxyphenyl)-2-[[5-(3-methoxyphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]thio]ethanone](/img/structure/B1226111.png)
![2-(3,5-Dinitrophenyl)-3-(2-phenylethyl)imidazo[4,5-b]quinoxaline](/img/structure/B1226112.png)